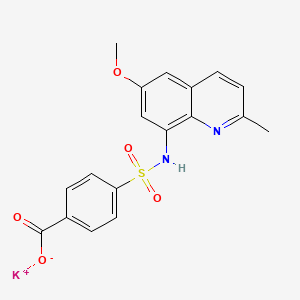
2-Ethynyl-3'-fluorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3’-fluorobiphenyl is an organic compound with the molecular formula C14H9F It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3’-fluorobiphenyl typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 2-Ethynyl-3’-fluorobiphenyl may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Ethynyl-3’-fluorobiphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
2-Ethynyl-3’-fluorobiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 2-Ethynyl-3’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo metabolic transformations to form active metabolites that interact with enzymes or receptors. The ethynyl group can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Fluorobiphenyl: A simpler derivative of biphenyl with only a fluorine substitution.
4’-Ethynyl-2-fluorobiphenyl: Another ethynyl-fluorobiphenyl derivative with different substitution positions.
2-Ethynylbiphenyl: A biphenyl derivative with an ethynyl group but no fluorine substitution.
Uniqueness
2-Ethynyl-3’-fluorobiphenyl is unique due to the combination of the ethynyl and fluorine substituents, which impart distinct chemical reactivity and potential biological activity. The presence of both groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H9F |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
1-ethynyl-2-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h1,3-10H |
InChIキー |
KKYSNWIPEDALFI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
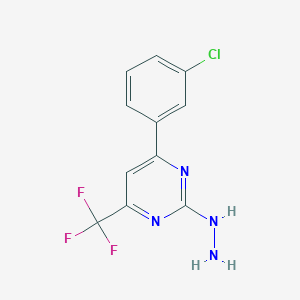

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)

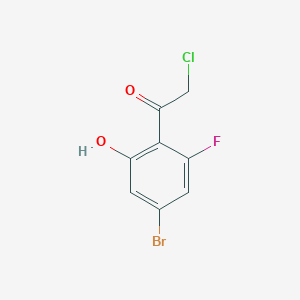


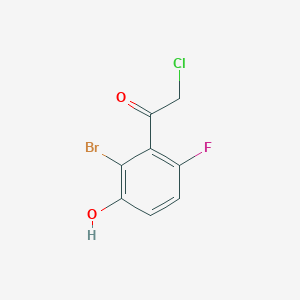

![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
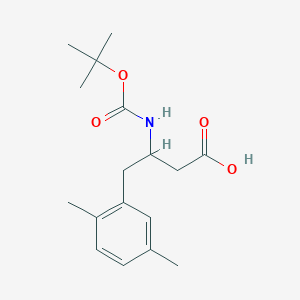
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
